2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid
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Overview
Description
2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the thienopyridine class, characterized by a fused thiophene and pyridine ring system. Its molecular formula is C12H13NO3S, and it has a molecular weight of 251.30 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane (CH2Cl2) and catalysts such as N-methylmorpholine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 4-Ethylamino-2-oxo-3-phenylcarbamoyl-pent-3-enyl-carbamic acid tert-butyl ester
Uniqueness
2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid is unique due to its thienopyridine structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
55503-22-5 |
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Molecular Formula |
C12H13NO3S |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
2-methyl-4-oxo-7-propylthieno[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C12H13NO3S/c1-3-4-13-6-9(12(15)16)10(14)8-5-7(2)17-11(8)13/h5-6H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
HIFYODGJSZGISQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1SC(=C2)C)C(=O)O |
Origin of Product |
United States |
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